molecular formula C10H15N3O3 B8228324 4,6-Diisopropyl-5-nitropyrimidin-2-ol

4,6-Diisopropyl-5-nitropyrimidin-2-ol

Cat. No.: B8228324
M. Wt: 225.24 g/mol
InChI Key: LCPFNLANPSGQNL-UHFFFAOYSA-N
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Description

4,6-Diisopropyl-5-nitropyrimidin-2-ol is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol It is characterized by the presence of two isopropyl groups and a nitro group attached to a pyrimidine ring, along with a hydroxyl group at the 2-position

Chemical Reactions Analysis

4,6-Diisopropyl-5-nitropyrimidin-2-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd-C), ethyl bromoacetate, and potassium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,6-Diisopropyl-5-nitropyrimidin-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Diisopropyl-5-nitropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isopropyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

4,6-Diisopropyl-5-nitropyrimidin-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-nitro-4,6-di(propan-2-yl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5(2)7-9(13(15)16)8(6(3)4)12-10(14)11-7/h5-6H,1-4H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFNLANPSGQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC(=O)N1)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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